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Compound of Interest

5-Chloro-3-fluoro-2-
Compound Name:
hydroxypyridine

cat. No.: B1365279

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug
development professionals on the applications of 5-Chloro-3-fluoro-2-hydroxypyridine (CAS
No. 514797-96-7) in modern agrochemical research. This versatile heterocyclic compound
serves as a critical structural motif and synthetic intermediate, primarily in the development of
advanced herbicides and as a promising scaffold for novel fungicides. We will explore the
chemical rationale behind its utility, present detailed protocols for its application in synthesis,
and discuss its potential in creating next-generation crop protection agents.

Introduction: The Strategic Value of a Halogenated
Pyridine Scaffold

5-Chloro-3-fluoro-2-hydroxypyridine, which exists in tautomeric equilibrium with 5-chloro-3-
fluoro-1H-pyridin-2-one, is a specialized chemical building block of significant interest in
agrochemical synthesis. Its strategic importance is derived from the unique combination of
substituents on the pyridine ring:

e 2-Hydroxyl Group: This functional group is the key reactive site for derivatization, most
commonly through Williamson ether synthesis, allowing for the coupling of the pyridine core
to other molecular fragments.
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e Chlorine and Fluorine Atoms: The presence and position of these halogens are crucial for
modulating the molecule's electronic properties, lipophilicity, and metabolic stability.
Halogenation is a well-established strategy in agrochemical design to enhance biological
efficacy and control physicochemical properties. The fluorine at the 3-position, in particular,
can increase the binding affinity to target enzymes and improve translocation within the
plant.

This guide will focus on two primary applications: its established role as a core component of
aryloxyphenoxypropionate (AOPP) herbicides and its emerging potential as a foundational
scaffold for the discovery of new hydroxypyridone fungicides.

Physicochemical Properties

Property Value Source

CAS Number 514797-96-7 PubChem[1]

Molecular Formula CsHsCIFNO PubChem[1]

Molecular Weight 147.53 g/mol PubChem[1]

IUPAC Name 5-chloro-3-fluoro-1H-pyridin-2- PubChem[1]
one

5-Chloro-3-fluoropyridin-2-ol,
Synonyms PubChem[1]
CGA 302371

Application I: Core Intermediate in
Aryloxyphenoxypropionate (AOPP) Herbicide
Synthesis

The most prominent application of the 5-chloro-3-fluoro-2-pyridinyloxy moiety is in the synthesis
of AOPP herbicides, a critical class of post-emergence graminicides. These herbicides are
essential for controlling grass weeds in broadleaf crops.

Mechanistic Rationale: ACCase Inhibition
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AOPP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in
susceptible grass species.[2] ACCase is vital for the biosynthesis of fatty acids, which are
fundamental components of cell membranes and lipids.[2][3] By blocking this enzyme, the
herbicide halts lipid production, leading to the cessation of growth and eventual death of the
weed. The 5-chloro-3-fluoro-2-pyridinyloxy portion of the molecule is critical for binding to the
active site of the ACCase enzyme, making it a potent toxophore.

graph "ACCase_Inhibition_Workflow" { rankdir="LR"; node [shape=Dbox, style="filled",
fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Workflow of ACCase Inhibition by AOPP Herbicides.

Case Study: Clodinafop-propargyl

Clodinafop-propargyl is a highly effective AOPP herbicide that incorporates the 5-chloro-3-
fluoro-2-pyridinyloxy structure.[2][4] It is the propargyl ester of the active acid, clodinafop.[4]
While many industrial syntheses of clodinafop-propargyl start from 2,3-difluoro-5-
chloropyridine,[5][6][7] 5-Chloro-3-fluoro-2-hydroxypyridine represents the hydrolyzed form
of this key intermediate and is a known environmental transformation product of the final
herbicide.[1]

The core synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction,
specifically a Williamson ether synthesis, where the hydroxyl group of the pyridine (or a
precursor) attacks a phenoxy derivative.

Protocol: Synthesis of a Pyridinyloxy-Phenoxy
Intermediate

This protocol outlines the synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)-
phenoxy]propanoic acid, the active acid form of clodinafop, adapted from established
Williamson ether synthesis procedures.[6][8] This protocol is provided for research and
development purposes.

Objective: To couple 5-Chloro-3-fluoro-2-hydroxypyridine with a phenoxypropionate moiety.

Materials:
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5-Chloro-3-fluoro-2-hydroxypyridine
(R)-2-(4-hydroxyphenoxy)propionic acid (HPPA)
Potassium carbonate (K2COs), anhydrous
Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCI), 1M solution

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (MgSQOa), anhydrous
Procedure:

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, condenser, and nitrogen inlet, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq)
and anhydrous DMF.

Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the stirring solution. The
K2CO:s acts as the base to deprotonate the phenolic hydroxyl group of HPPA, forming a more
nucleophilic phenoxide.

Pyridine Addition: Add 5-Chloro-3-fluoro-2-hydroxypyridine (1.1 eq) to the reaction
mixture. Alternative syntheses may use 2,3-difluoro-5-chloropyridine, where the fluorine at
the 2-position acts as a good leaving group for the SNAr reaction.[5]

Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the
reaction progress by thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

Workup:

o Cool the reaction mixture to room temperature.
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o Pour the mixture into water and acidify to pH 3-4 with 1M HCI. This protonates the
carboxylic acid and precipitates the product.

o Extract the aqueous layer three times with ethyl acetate.
o Combine the organic layers and wash with water, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure acid
intermediate.

graph "Synthesis_Workflow" { rankdir="TB"; node [shape=Dbox, style="rounded,filled",
fontname="Arial", fontsize=10]; edge [fonthame="Arial", fontsize=9];

}

General workflow for intermediate synthesis.

Application II: Scaffold for Novel Fungicide
Discovery

The 2-hydroxypyridine core (the pyridinone tautomer) is a known "privileged scaffold" in
medicinal and agrochemical chemistry, exhibiting a wide range of biological activities. The class
of hydroxypyridone antimycotics, such as Rilopirox and Ciclopirox, demonstrates potent
antifungal properties.[9][10] This provides a strong rationale for investigating 5-Chloro-3-
fluoro-2-hydroxypyridine and its derivatives as potential new fungicides.

Mechanistic Rationale: Metal lon Chelation and
Oxidative Stress

The mode of action for hydroxypyridone antifungals is not fully elucidated but is distinct from
azoles and polyenes.[11] Key proposed mechanisms include:

o Metal lon Chelation: The bidentate nature of the hydroxypyridone core allows it to chelate
essential trivalent metal cations, particularly Fe3+.[10][12] This sequestration disrupts vital
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iron-dependent enzymes in fungal pathogens, leading to metabolic failure.

o Generation of Reactive Oxygen Species (ROS): There are strong indications that
hydroxypyridones induce the formation of ROS within fungal cells, leading to oxidative stress
and damage to cellular components like membranes and proteins.[11]

The chloro and fluoro substituents on the 5-Chloro-3-fluoro-2-hydroxypyridine scaffold can
be used to fine-tune the compound's chelation strength, lipophilicity (for cell penetration), and
metabolic stability, potentially leading to candidates with improved fungicidal profiles.

Protocol: In Vitro Antifungal Screening Assay

This protocol describes a general method for screening derivatives of 5-Chloro-3-fluoro-2-
hydroxypyridine against common phytopathogenic fungi.

Objective: To determine the half-maximal effective concentration (ECso) of test compounds
against fungal mycelial growth.

Materials:

Test compounds (derivatives of 5-Chloro-3-fluoro-2-hydroxypyridine) dissolved in DMSO.
o Potato Dextrose Agar (PDA) medium.

o Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

« Sterile petri dishes (90 mm).

» Sterile cork borer (5 mm).

» Positive control fungicide (e.g., Tebuconazole).

o Negative control (PDA with DMSO).

Procedure:

e Medium Preparation: Prepare PDA according to the manufacturer's instructions and
autoclave. Cool the medium to 45-50 °C in a water bath.
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e Compound Incorporation: Add appropriate volumes of the stock solutions of test compounds
(and controls) to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10,
50, 100 pug/mL). Also prepare a control plate containing only DMSO at the highest
concentration used.

o Plate Pouring: Swirl the flasks to ensure even distribution of the compounds and pour the
amended PDA into sterile petri dishes. Allow the plates to solidify.

 Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an
actively growing fungal culture and place it, mycelium-side down, in the center of each
prepared plate.

 Incubation: Incubate the plates at 25 °C in the dark.

o Data Collection: After the fungal growth in the negative control plate has reached
approximately 70-80% of the plate diameter (typically 3-7 days), measure the diameter of the
fungal colony on all plates in two perpendicular directions.

o Calculation: Calculate the percentage of growth inhibition for each concentration relative to
the negative control. Use these values to determine the ECso value for each test compound
using probit analysis or other suitable statistical software.

Hypothetical Screening Data

The following table illustrates potential screening results for hypothetical derivatives,
demonstrating how structural modifications could influence antifungal activity.

R-Group
Compound ID . Target Fungus ECso (pg/mL)
Modification
CFHP-01 (Parent Scaffold) Fusarium oxysporum >100
CFHP-02 N-alkylation (CaHo) Fusarium oxysporum 45.2
CFHP-03 6-position Bromination  Fusarium oxysporum 15.8
CFHP-04 N-benzyl (4-Cl) Fusarium oxysporum 8.3
Tebuconazole (Positive Control) Fusarium oxysporum 0.8
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Conclusion and Future Outlook

5-Chloro-3-fluoro-2-hydroxypyridine is a high-value building block for agrochemical
research. Its established role in the synthesis of potent ACCase-inhibiting herbicides like
clodinafop-propargyl underscores its industrial relevance. Furthermore, its structural similarity
to the hydroxypyridone class of antimycotics presents a compelling opportunity for the
development of novel fungicides with alternative modes of action. Future research should focus
on synthesizing libraries of derivatives and employing high-throughput screening to unlock the
full potential of this versatile scaffold in addressing the ongoing challenges of weed and
disease management in global agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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